5-Phenylthiazole Scaffold Outperforms 2-Phenylthiazole and 4-Phenylthiazole in DGAT1 Enzymatic Inhibition
In a direct head-to-head scaffold comparison study, the 5-phenylthiazole series demonstrated unequivocal superiority over the 2-phenylthiazole and 4-phenylthiazole series as DGAT1 inhibitors. The lead 5-phenylthiazole compound 33 achieved an IC₅₀ of 23 nM against human DGAT1 in an in vitro enzymatic assay, coupled with 87% reduction of plasma triglycerides in an in vivo murine fat tolerance test, along with oral pharmacokinetic parameters of AUCinf = 7,058 ng·h/mL and T₁/₂ = 0.83 h [1]. The authors explicitly concluded that the 5-phenylthiazole scaffold is preferred over the 2- and 4-substituted isomers for DGAT1 target engagement [1].
| Evidence Dimension | DGAT1 enzymatic inhibition potency and scaffold preference |
|---|---|
| Target Compound Data | 5-Phenylthiazole scaffold: lead compound 33 IC₅₀ = 23 nM; 87% plasma triglyceride reduction in vivo; AUCinf = 7,058 ng·h/mL; T₁/₂ = 0.83 h |
| Comparator Or Baseline | 2-Phenylthiazole scaffold and 4-phenylthiazole scaffold: both exhibited inferior DGAT1 inhibition; quantitative values not disclosed as these scaffolds were deprioritized after preliminary screening |
| Quantified Difference | 5-Phenylthiazole scaffold identified as the preferred pharmacophore over 2-phenylthiazole and 4-phenylthiazole scaffolds after comparative screening; only the 5-phenylthiazole series advanced to full in vitro and in vivo characterization |
| Conditions | In vitro human DGAT1 enzymatic assay; in vivo oral fat tolerance test (OFTT) in mice; oral pharmacokinetic profiling |
Why This Matters
For procurement decisions in DGAT1-targeted metabolic drug discovery programs, selecting the 5-phenylthiazole-4-aminomethyl regioisomer aligns with the scaffold that has demonstrated quantifiable target engagement and in vivo efficacy, whereas the 2-phenyl and 4-phenyl regioisomers failed to meet progression criteria.
- [1] Jadhav, R.D. et al. (2013) 'Evaluation of thiazole containing biaryl analogs as diacylglycerol acyltransferase 1 (DGAT1) inhibitors', European Journal of Medicinal Chemistry, 65, pp. 337-347. View Source
